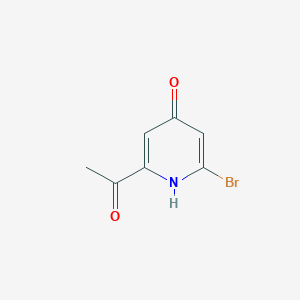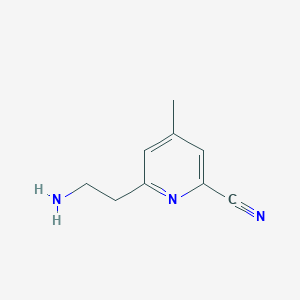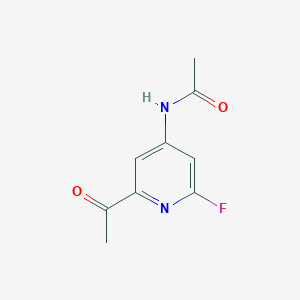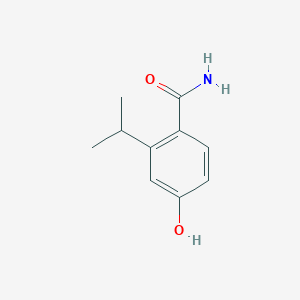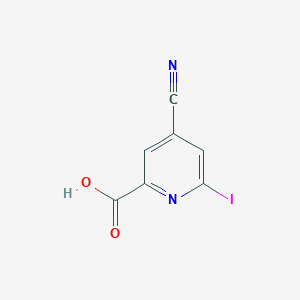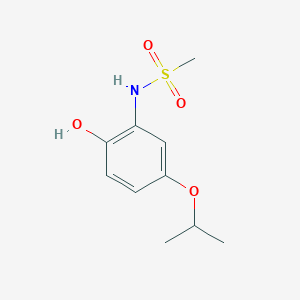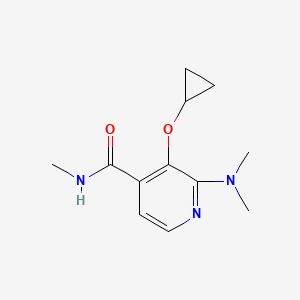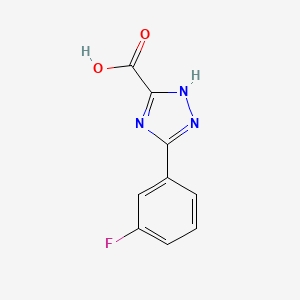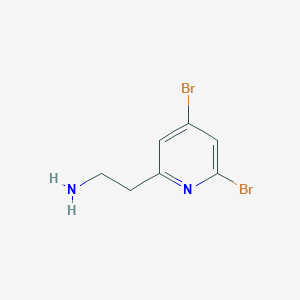
2-(4,6-Dibromopyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dibromopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, which is further connected to an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-(4,6-Dibromopyridin-2-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 4,6-dibromo-2-pyridinecarboxaldehyde, which is then reduced to 4,6-dibromo-2-pyridinemethanol. This intermediate is then converted to this compound through a series of reactions involving amination .
Analyse Des Réactions Chimiques
2-(4,6-Dibromopyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4,6-Dibromopyridin-2-YL)ethanamine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fibrosis and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4,6-Dibromopyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The ethanamine group can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifibrotic activities .
Comparaison Avec Des Composés Similaires
2-(4,6-Dibromopyridin-2-YL)ethanamine can be compared with other similar compounds, such as:
2-(4,6-Dimethylpyrimidin-2-YL)ethanamine: This compound has methyl groups instead of bromine atoms, leading to different chemical and biological properties.
2-(1-Methylpiperidin-4-yl)ethanamine: This compound has a piperidine ring instead of a pyridine ring, resulting in different reactivity and applications.
The unique presence of bromine atoms in this compound makes it particularly useful in halogen bonding studies and applications requiring specific halogen interactions.
Propriétés
Formule moléculaire |
C7H8Br2N2 |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
2-(4,6-dibromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
Clé InChI |
XHZSHJFJMZWGBR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






